molecular formula C9H16ClNO3 B2673568 Ethyl 1-methyl-3-oxopiperidine-4-carboxylate hydrochloride CAS No. 58020-12-5

Ethyl 1-methyl-3-oxopiperidine-4-carboxylate hydrochloride

Cat. No.: B2673568
CAS No.: 58020-12-5
M. Wt: 221.68
InChI Key: BRDLFCSQXDNVIR-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-3-oxopiperidine-4-carboxylate hydrochloride is an organic compound with the molecular formula C9H15NO3·HCl. It is a white crystalline powder that is soluble in water and other polar solvents. This compound is often used in chemical synthesis and research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-methyl-3-oxopiperidine-4-carboxylate hydrochloride typically involves the esterification of 1-methyl-3-oxopiperidine-4-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The resulting ester is then reacted with hydrochloric acid to form the hydrochloride salt. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and purity. The reaction is carefully monitored and controlled to maintain consistent quality and to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-3-oxopiperidine-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 1-methyl-3-oxopiperidine-4-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 1-methyl-3-oxopiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride: Similar in structure but with a benzyl group instead of a methyl group.

    Methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride: Similar but with a methyl ester group.

    1-Benzylpiperidin-3-one hydrochloride: Similar core structure but different functional groups.

Uniqueness

Ethyl 1-methyl-3-oxopiperidine-4-carboxylate hydrochloride is unique due to its specific ester and hydrochloride salt form, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications.

Properties

IUPAC Name

ethyl 1-methyl-3-oxopiperidine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3.ClH/c1-3-13-9(12)7-4-5-10(2)6-8(7)11;/h7H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDLFCSQXDNVIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58020-12-5
Record name ethyl 1-methyl-3-oxopiperidine-4-carboxylate hydrochloride
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